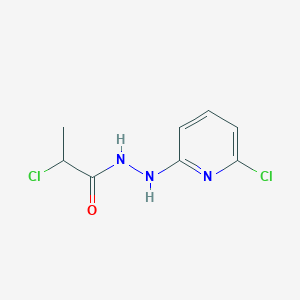
2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N’-(6-chloropyridin-2-yl)propanehydrazide” is a chemical compound with the CAS Number: 66999-54-0. It has a molecular weight of 220.06 .
Molecular Structure Analysis
The InChI code for “2-chloro-N’-(6-chloropyridin-2-yl)propanehydrazide” is1S/C7H7Cl2N3O/c8-4-7(13)12-11-6-3-1-2-5(9)10-6/h1-3H,4H2,(H,10,11)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“2-chloro-N’-(6-chloropyridin-2-yl)propanehydrazide” is a solid substance . Its molecular weight is 220.06 .Applications De Recherche Scientifique
Applications in Neurodegenerative Diseases
- Schiff bases derived from 2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide have shown promise in the treatment of neurodegenerative disorders like Alzheimer's disease. Bioinformatics tools suggest that these compounds could potentially be used as neuropsychiatric drugs (Avram et al., 2021).
Synthesis and Material Applications
- Novel pyridine-based hydrazone derivatives, including compounds derived from 2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide, have been synthesized using ultrasonication. These compounds demonstrate significant nonlinear optical properties, making them potential candidates for optical device applications like optical limiters and switches (Khalid et al., 2021).
Chemical Synthesis Enhancements
- A study on the lithiation of 2-chloropyridine reveals new methodologies for creating chlorinated pyridinic and bis-heterocyclic synthons, which could be applicable in the synthesis of related compounds like 2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide (Choppin et al., 2000).
Corrosion Inhibition
- Hydrazone derivatives, structurally similar to 2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide, have been shown to effectively inhibit corrosion of mild steel in acidic environments. Their adsorption on metal surfaces creates a protective barrier against corrosion (Chaouiki et al., 2020).
Synthesis of C-Nucleosides
- The synthesis of 6-substituted pyridin-3-yl C-nucleosides, which could include derivatives of 2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide, has been developed, indicating potential applications in pharmaceuticals and biochemistry (Joubert et al., 2007).
Nonlinear Optical Properties
- Propanehydrazides, structurally related to 2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide, have been synthesized and analyzed for their third-order nonlinear optical properties, suggesting potential applications in optoelectronic devices (Naseema et al., 2012).
Corrosion Inhibition by Naproxen-Based Hydrazone Derivatives
- Naproxen-based hydrazones, similar in structure to 2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. They act as mixed-type inhibitors and follow Langmuir adsorption isotherm model (Chafiq et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3O/c1-5(9)8(14)13-12-7-4-2-3-6(10)11-7/h2-5H,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJRKLKRLVRTFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC1=NC(=CC=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2360423.png)



![(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12S,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2360431.png)
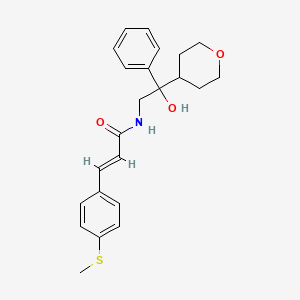
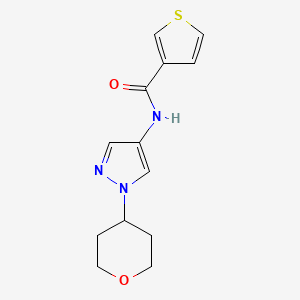
![(E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide](/img/structure/B2360438.png)
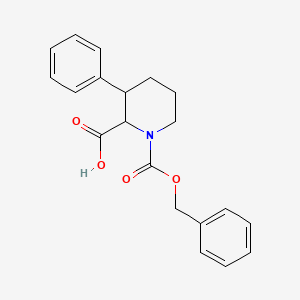
amine dihydrochloride](/img/structure/B2360440.png)
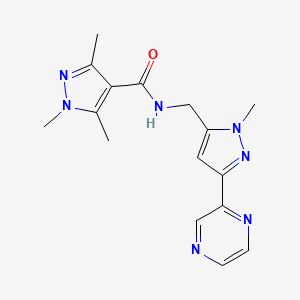


![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360445.png)